Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is an organic compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol. This compound is classified as an ester, specifically an ethyl ester of a substituted amino acid derivative. It has garnered attention in scientific research for its unique structure and potential applications in various fields, particularly in medicinal chemistry.
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is cataloged under the Chemical Abstracts Service Registry Number 1297549-34-8. Its classification as an ester places it among compounds that are typically formed from the reaction of an alcohol and a carboxylic acid. The presence of the amino group and the chlorobenzyl moiety further categorizes it within a specific subset of bioactive compounds.
The synthesis of Ethyl 2-(3-amino-4-chlorobenzyl)butanoate can be achieved through several methods, often involving multi-step organic reactions. One common approach includes:
The reaction conditions typically involve heating the reactants under reflux to facilitate the esterification process. The reaction can be monitored using thin-layer chromatography to ensure completion, followed by purification steps to isolate the desired product.
The molecular structure of Ethyl 2-(3-amino-4-chlorobenzyl)butanoate features a butanoate backbone with an ethyl group attached to one end and a 3-amino-4-chlorobenzyl group on the other. The structural formula can be represented as follows:
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for Ethyl 2-(3-amino-4-chlorobenzyl)butanoate in biological systems may involve interactions at a molecular level with specific enzymes or receptors. The amino group may facilitate hydrogen bonding or ionic interactions with target sites, while the chlorobenzyl moiety could enhance lipophilicity, aiding in membrane permeability.
Research indicates that compounds with similar structures have shown potential as inhibitors in various biological pathways, suggesting that Ethyl 2-(3-amino-4-chlorobenzyl)butanoate may exhibit similar properties.
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate has potential applications in:
Research continues to explore these applications further, indicating promising avenues for future studies involving this compound.
Catalytic reduction of nitro intermediates provides the most direct route to ethyl 2-(3-amino-4-chlorobenzyl)butanoate. Palladium-catalyzed hydrogenation of ethyl 2-(3-nitro-4-chlorobenzyl)butanoate achieves >95% yield under mild conditions (25–50°C, 1–3 bar H₂), using Pd/C (5% wt) in ethanol . This method eliminates iron sludge waste associated with classical Bechamp reductions. Alternatively, hydrazine hydrate-mediated reduction (N₂H₄·H₂O, 40–80 wt%) with FeCl₃·6H₂O catalyst (0.1–1.0 wt%) enables nitro-to-amine conversion at 40–80°C without pressurized equipment. This approach delivers 99% purity product with nitrogen and water as primary byproducts, enhancing industrial safety .
Table 1: Catalytic Reduction Methods for Nitro Intermediate Conversion
Method | Catalyst System | Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|---|
Hydrogenation | Pd/C (5% wt) | 25-50°C, 1-3 bar H₂ | >95% | >99% | No iron sludge, high selectivity |
Hydrazine hydrate | FeCl₃·6H₂O | 40-80°C, ambient pressure | 98% | 99% | Avoids high-pressure equipment |
Microwave-assisted esterification significantly accelerates precursor synthesis. Ethyl 2-(4-chloro-3-nitrobenzyl)butanoate formation via K₂CO₃-catalyzed esterification in DMF reaches completion in 15 minutes (85% yield) versus 12 hours conventionally [3].
Controlling the chiral center at the C2 position of the butanoate chain requires precision. Biocatalytic asymmetric reduction using recombinant E. coli CCZU-A13 expressing carbonyl reductase converts keto intermediates to (R)-enantiomers with >99% ee and 100% yield at 600 mM substrate loading. Key to efficiency is β-cyclodextrin-enhanced substrate solubility and NADH regeneration via D-xylose/l-glutamine supplementation [4]. For chemical methods, Evans oxazolidinone auxiliaries enable diastereoselective alkylation (dr >95:5) of benzyl halides with ethyl 4-chloroacetoacetate. Hydrolysis then affords enantiopure precursors [3] [7].
Table 2: Stereoselective Methods for Chiral Center Construction
Strategy | Key Reagent/System | Stereochemical Outcome | Productivity | Limitation |
---|---|---|---|---|
Bioreduction | E. coli CCZU-A13 + β-cyclodextrin | >99% ee (R) | 100% yield at 600 mM | Substrate solubility barriers |
Chiral auxiliary | Evans oxazolidinone | dr >95:5 | 75–80% isolated yield | Auxiliary removal required |
Carboxylate catalysis | TMAP/BSA system | dr 91:9 (anti) | 94% yield | Limited to aldehyde substrates [7] |
The carboxylate-catalyzed O-silylative aldol reaction (tetramethylammonium pivalate/BSA) achieves anti-selective coupling between ethyl diazoacetate and 4-chlorobenzaldehyde (dr 91:9). Silylation irreversibly traps the aldol product, preventing retro-aldolization [7].
Solution-phase synthesis dominates large-scale production of ethyl 2-(3-amino-4-chlorobenzyl)butanoate due to operational simplicity. Industrial protocols employ telescoped reactions: nitro reduction → esterification → chiral resolution, minimizing intermediate isolation. However, solid-phase peptide synthesis (SPPS) variants show promise for generating peptide conjugates. Hydrophilic ChemMatrix resin functionalized with Fmoc-AA-CH₂-Ph-Rₓ-SO₃⁻ linkers enables aqueous-phase synthesis. After chain assembly, TFA cleavage releases the target compound with 92% purity, avoiding DMF [5] [9].
Hybrid approaches integrate solution-phase precursor synthesis with SPPS for conjugate drugs. Ethyl 2-(3-Fmoc-amino-4-chlorobenzyl)butanoate serves as a capped C-terminal building block in Fmoc-SPPS, achieving 85% coupling efficiency per cycle with DIC/HOBt activation [5].
Table 3: Synthesis Phase Comparison for Target Molecule Production
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Scale suitability | >100 kg | <1 kg | 1–10 kg |
Purity (crude) | 90–95% | 85–92% | 88–94% |
Solvent consumption | 30 L/kg | 50 L/kg | 40 L/kg |
Peptide conjugation | Low efficiency | High efficiency | Moderate efficiency |
Industrial synthesis now emphasizes waste reduction and renewable media. N-butyl acetate/water biphasic systems replace toluene in bioreductions, enabling 100% conversion of 800 mM keto precursor while simplifying product isolation [4]. Hydrazine hydrate reductions eliminate 5 kg iron sludge/kg product historically generated by Fe⁰ reductions. Solvent recycling further cuts waste: methanol distillation from reaction filtrates achieves >90% recovery .
Aqueous-phase peptide coupling leverages water-soluble carbodiimides (EDC) with Fmoc-amino acids solubilized via surfactant/organic solvent emulsions (e.g., TPGS-750-M). This reduces DMF usage by 95% in amidation steps while maintaining 88–92% yield [9]. Biocatalytic routes utilizing NADH-dependent reductases (e.g., SsCR) achieve atom-efficient asymmetric synthesis with in situ cofactor regeneration by D-xylose, bypassing expensive NAD+ supplementation [4].
Table 4: Green Chemistry Innovations in Synthesis
Technology | Principle | Environmental Metric | Economic Impact |
---|---|---|---|
Biphasic bioreduction | n-Butyl acetate/water system | 100% conversion, no VOC emissions | 30% lower operating costs |
Hydrazine reduction | N₂H₄·H₂O/FeCl₃ catalysis | Zero heavy metal waste | 50% waste disposal cost reduction |
Surfactant-enabled coupling | TPGS-750-M micellar catalysis | 95% DMF reduction | Eliminates solvent recycling CAPEX |
Cofactor regeneration | D-Xylose-driven NADH recycling | Eliminates 0.5 eq NAD+ waste | $300/kg cofactor cost avoided |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1